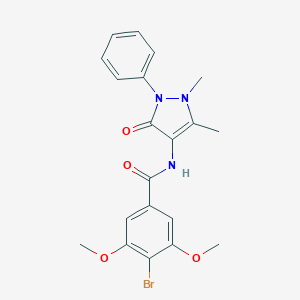![molecular formula C16H13ClN2OS B263075 2-(2-chlorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B263075.png)
2-(2-chlorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide, also known as CMT-3, is a synthetic compound that belongs to the family of thiazole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of oncology.
Wirkmechanismus
2-(2-chlorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide is believed to exert its anti-cancer effects by inhibiting the activity of MMPs. MMPs are a family of enzymes that are involved in the degradation of extracellular matrix (ECM) components, which are necessary for cancer cell invasion and metastasis. 2-(2-chlorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide has been shown to inhibit the activity of MMP-2 and MMP-9, two key MMPs that are overexpressed in many types of cancer.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 2-(2-chlorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide has also been shown to exhibit anti-inflammatory and anti-angiogenic effects. It has been suggested that these effects may be mediated by the inhibition of MMP activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(2-chlorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide is its potent anti-cancer activity. It has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further development as an anti-cancer agent. However, one limitation of 2-(2-chlorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2-chlorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide. One area of interest is the development of more soluble analogs of 2-(2-chlorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide that can be administered more easily in vivo. Another area of interest is the investigation of the potential synergistic effects of 2-(2-chlorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide with other anti-cancer agents. Finally, further studies are needed to elucidate the precise mechanisms underlying the anti-cancer, anti-inflammatory, and anti-angiogenic effects of 2-(2-chlorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide.
Synthesemethoden
The synthesis of 2-(2-chlorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide involves the reaction of 2-chloroaniline with 4-methylbenzo[d]thiazol-2-ylacetyl chloride in the presence of a base. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(2-chlorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide has been shown to exhibit potent anti-cancer activity in a variety of cancer cell lines, including breast, prostate, and colon cancer. It has been suggested that 2-(2-chlorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide induces apoptosis (programmed cell death) in cancer cells by inhibiting the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in cancer cell invasion and metastasis.
Eigenschaften
Produktname |
2-(2-chlorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide |
|---|---|
Molekularformel |
C16H13ClN2OS |
Molekulargewicht |
316.8 g/mol |
IUPAC-Name |
2-(2-chlorophenyl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H13ClN2OS/c1-10-5-4-8-13-15(10)19-16(21-13)18-14(20)9-11-6-2-3-7-12(11)17/h2-8H,9H2,1H3,(H,18,19,20) |
InChI-Schlüssel |
LHZJSQCKIMCJEN-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CC=CC=C3Cl |
Kanonische SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-[(4-Hydroxypiperidin-1-yl)sulfonyl]benzonitrile](/img/structure/B263014.png)




![2-chloro-N-[4-(dimethylamino)phenyl]-4-fluorobenzamide](/img/structure/B263024.png)
![2-chloro-4-fluoro-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263026.png)